2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold widely explored in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with enzymes such as kinases and phosphodiesterases . The molecule features a 4-fluorophenyl group at both the pyrazolo-pyrimidinone core (position 1) and the acetamide side chain (position N-linked).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-13-3-1-12(2-4-13)9-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCMOOUUJFGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel derivative belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 358.36 g/mol
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit their biological effects primarily through the inhibition of key signaling pathways involved in cancer progression. The following mechanisms have been identified:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : These compounds have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. By blocking these kinases, the compounds can halt the proliferation of cancer cells.
- Apoptosis Induction : Studies have demonstrated that these compounds can significantly increase apoptosis in cancer cell lines. For instance, one study reported a 7.32-fold increase in caspase-3 levels in treated MDA-MB-468 cells compared to controls .
- Targeting Epidermal Growth Factor Receptor (EGFR) : Certain derivatives have been found to inhibit EGFR signaling, which is often overexpressed in various cancers and contributes to tumor growth and metastasis .
In Vitro Studies
Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines:
- Breast Cancer Cell Lines : The compound exhibited significant antiproliferative effects against MDA-MB-468 and T47D breast cancer cell lines. The IC values were found to be notably low, indicating high potency.
| Cell Line | IC Value (μM) |
|---|---|
| MDA-MB-468 | 12.5 |
| T47D | 15.0 |
| MCF-10a (Normal) | >50 |
Case Studies
In a recent study published in PubMed Central, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Compound 12b demonstrated a remarkable ability to halt the cell cycle at the S phase and significantly increased apoptosis levels in treated cells by 18.98-fold compared to controls .
Toxicity and Safety Profile
While the compound shows promising anticancer activity, it is crucial to assess its safety profile. Preliminary studies suggest that it has lower toxicity levels compared to traditional chemotherapeutics. Ongoing investigations are focused on understanding its pharmacokinetics and long-term safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives with Varied Acetamide Substituents
Compound A : 2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide ()
- Structural Difference : The acetamide substituent is a 3-methoxyphenyl group instead of 4-fluorophenyl.
- Impact : The methoxy group introduces electron-donating properties, which may reduce binding affinity to hydrophobic enzyme pockets compared to the fluorophenyl group in the target compound. However, it could enhance solubility due to increased polarity .
- Compound B: 2-(4-Fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide () Structural Difference: Incorporates a 3-methylpyrazole moiety linked to the pyrimidinone core. The phenyl group at position 1 (vs. 4-fluorophenyl in the target) may reduce fluorophilic interactions .
Heterocycle-Modified Analogues
- Compound C: N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () Structural Difference: Replaces pyrazolo[3,4-d]pyrimidinone with a thiazolo[4,5-d]pyridazinone core. Impact: The thiazolo-pyridazinone system introduces sulfur and nitrogen atoms, altering hydrogen-bonding capacity and electron distribution. This may shift selectivity toward different enzyme isoforms compared to the pyrazolo-pyrimidinone core .
Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids
- Compound D: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide () Structural Difference: Integrates a chromen-4-one moiety and a sulfonamide group. This hybrid structure likely targets dual kinase/COX-2 pathways, diverging from the target compound’s mechanism .
Data Table: Structural and Hypothetical Functional Comparisons
Research Findings and Trends
- Fluorination : The target compound’s dual 4-fluorophenyl groups optimize metabolic stability and target affinity, a trend mirrored in Compounds C and D .
- Heterocycle Flexibility: Replacement of pyrazolo-pyrimidinone with thiazolo-pyridazinone (Compound C) demonstrates the scaffold’s adaptability for diverse biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
